molecular formula C9H15NO5 B1233826 (E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid

(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid

Cat. No. B1233826
M. Wt: 217.22 g/mol
InChI Key: HWKKTJQAKVPKTK-SDLBARTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid is a natural product found in Seimatosporium with data available.

Scientific Research Applications

  • Natural Product Synthesis and Structural Analysis :

    • Compounds similar to (E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid have been identified in natural products derived from mangrove endophytes, specifically Streptomyces species. These compounds are studied for their unique structures and potential biological activities (Guan et al., 2005).
  • Crystallography and Molecular Structure :

    • Research has been conducted on compounds with structures similar to this acid, focusing on their crystal structure and molecular geometry. This includes studies on their stabilization through hydrogen bonding and other intermolecular interactions (Kumar et al., 2017).
  • Synthesis of Analogues and Derivatives :

    • Several studies have focused on synthesizing analogues and derivatives of this acid. These synthetic analogues are explored for their potential in various applications, including as building blocks in molecular structures and for their photoluminescent properties (Duke et al., 2004).
  • Applications in Photoluminescence :

    • The compound has been used as a building block for organic molecular crystals with stable photoluminescence. This application is particularly relevant in materials science for developing new luminescent materials (Zhestkij et al., 2021).
  • Antioxidant Activity :

    • Derivatives of this compound have been synthesized and assessed for their antioxidant activity. This research contributes to understanding the potential health benefits and therapeutic applications of these compounds (Sulpizio et al., 2016).
  • Synthesis of Cyclic Peptides :

    • The acid and its derivatives are key components in the synthesis of cyclic peptides, such as those in the microsclerodermin family. These peptides are known for their antifungal properties and are of interest in pharmaceutical research (Shuter et al., 2007).
  • Antibacterial and Antiviral Activity :

    • Research has been conducted on the antibacterial and antiviral activities of compounds structurally similar to this compound. These studies are crucial in discovering new drugs and therapies for various bacterial and viral infections (Banday et al., 2010).
  • Photochemical Studies :

    • The compound has been studied for its photochemical properties, particularly its ability to undergo reversible photoisomerization. This property is significant in the development of photoswitchable peptides and could have applications in material science and molecular engineering (Marafon et al., 2018).

properties

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

IUPAC Name

(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid

InChI

InChI=1S/C9H15NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h3-4,7,11,14H,5H2,1-2H3,(H,10,15)(H,12,13)/b4-3+/t7-/m0/s1

InChI Key

HWKKTJQAKVPKTK-SDLBARTOSA-N

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)N/C=C/C(=O)O)O

SMILES

CC(C)(CO)C(C(=O)NC=CC(=O)O)O

Canonical SMILES

CC(C)(CO)C(C(=O)NC=CC(=O)O)O

synonyms

CJ-15,801

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid
Reactant of Route 2
(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid
Reactant of Route 3
(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid
Reactant of Route 4
(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid
Reactant of Route 5
(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid
Reactant of Route 6
(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid

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